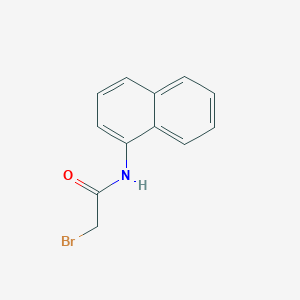

2-bromo-N-(naphthalen-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXQWCWHEKIEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N Naphthalen 1 Yl Acetamide and Analogues

Established Reaction Pathways for N-Substituted Acetamide (B32628) Formation

The creation of the amide bond in N-substituted acetamides is a cornerstone of organic synthesis. For a target molecule like 2-bromo-N-(naphthalen-1-yl)acetamide, this involves the coupling of a naphthalen-1-amine derivative with a suitable acetic acid equivalent.

Amidation Reaction Strategies Utilizing Coupling Reagents

Amidation reactions facilitated by coupling reagents are a prevalent method for forming the amide linkage in N-aryl acetamides. These reagents activate the carboxylic acid component, rendering it susceptible to nucleophilic attack by the amine. A variety of coupling reagents are available, each with its own mechanism of action and suitability for specific substrates.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comfishersci.co.uk Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to yield the amide. fishersci.co.ukpeptide.com To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often employed. peptide.comacs.org

Phosphonium salts, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. peptide.comacs.org These reagents form active esters with the carboxylic acid, which readily undergo amidation. peptide.com A notable example is the synthesis of the related compound, N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide, which was achieved using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC), a water-soluble carbodiimide, in the presence of triethylamine (B128534). nih.gov

| Coupling Reagent Class | Examples | Common Additives |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - |

| Uronium/Aminium Salts | HBTU, HATU, COMU | - |

Introduction of the 2-Bromo Functionality via Acyl Bromide Chemistry

A direct and efficient method for the synthesis of this compound involves the use of bromoacetyl bromide. In this approach, naphthalen-1-amine is reacted with bromoacetyl bromide, typically in an inert solvent and in the presence of a base to neutralize the hydrogen bromide byproduct.

A general procedure for this type of transformation involves dissolving the aniline (B41778) derivative (in this case, naphthalen-1-amine) in a solvent like dichloromethane. The solution is cooled, and bromoacetyl bromide is added dropwise, followed by the addition of a base such as triethylamine or pyridine. wiley-vch.de The reaction mixture is typically stirred for several hours, allowing for the formation of the desired N-acylated product. The presence of the bromine atom on the acetyl group makes the starting acyl bromide highly reactive towards nucleophilic attack by the amine. wiley-vch.de This method is advantageous due to the high reactivity of the acyl bromide, often leading to high yields and relatively simple purification procedures.

Development of Novel Synthetic Routes for this compound Scaffolds

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. This has led to the exploration of green chemistry principles and high-throughput techniques for the synthesis of N-acetamide derivatives.

Application of Green Chemistry Principles in Chemical Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov One promising green approach for amide synthesis is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. rsc.orgnih.gov Ball milling is a common mechanochemical technique where mechanical energy is used to initiate and drive chemical reactions. nih.govnih.gov This solvent-free or liquid-assisted grinding (LAG) approach can lead to higher yields, shorter reaction times, and a significant reduction in waste compared to traditional solution-phase synthesis. nih.govisca.me For the synthesis of acetamide derivatives, mechanochemical methods have been shown to be effective, often proceeding under catalyst-free conditions. rsc.org

High-Throughput Synthetic Approaches for N-Acetamide Derivative Libraries

High-throughput synthesis allows for the rapid generation of a large number of compounds, which is particularly valuable in drug discovery and materials science. Solid-phase synthesis is a powerful technique for creating libraries of N-acetamide derivatives. researchgate.netluxembourg-bio.com In this method, one of the reactants is attached to a solid support (resin), and reagents are added in solution. luxembourg-bio.comresearchgate.net After each reaction step, excess reagents and byproducts are easily removed by washing the resin. luxembourg-bio.com This "split-and-pool" strategy can be employed to generate large combinatorial libraries of compounds, including peptide tertiary amides, which share the N-substituted amide motif with the target molecule. youtube.com

Optimization of Reaction Conditions and Efficiency in this compound Production

The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time and cost.

Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature and amount of catalyst or base used. For instance, in the acylation of amines with acyl halides, the solvent can affect the solubility of reactants and the rate of reaction. Dichloromethane and N,N-dimethylformamide (DMF) are common solvents for such reactions. The reaction temperature can also play a critical role; while some reactions proceed efficiently at room temperature, others may require cooling to control exothermicity or heating to drive the reaction to completion. The choice of base is also important, with common options including triethylamine and pyridine, which act as acid scavengers. wiley-vch.de The systematic variation of these parameters allows for the identification of the optimal conditions for the production of this compound.

| Parameter | Variables to Consider | Potential Impact |

|---|---|---|

| Solvent | Dichloromethane, DMF, Acetonitrile, Tetrahydrofuran | Reactant solubility, reaction rate, side reactions |

| Temperature | 0 °C, Room Temperature, Reflux | Reaction rate, product stability, byproduct formation |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | Neutralization of acid byproduct, reaction rate |

| Reactant Stoichiometry | Equimolar amounts, slight excess of one reactant | Conversion of limiting reagent, yield |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo N Naphthalen 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural determination of organic compounds. Through the analysis of proton and carbon spectra, the precise chemical environment of each atom can be mapped.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 2-bromo-N-(naphthalen-1-yl)acetamide displays characteristic signals that correspond to the distinct protons in its structure. The spectrum is broadly divided into two regions: the aromatic region, where the protons of the naphthalene (B1677914) ring resonate, and the aliphatic region, which contains the signal for the methylene (B1212753) (-CH2-) protons of the acetamide (B32628) group.

The seven protons of the naphthalene ring system typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the amide substituent and the anisotropic effects of the fused ring system.

A key diagnostic signal is a singlet observed for the methylene protons (-CH2Br) of the bromoacetamide moiety. This signal's integration value corresponds to two protons, and its chemical shift is influenced by the adjacent electron-withdrawing bromine atom and the amide group.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.4 | m | 7H | Ar-H (Naphthyl) |

| ~4.1 | s | 2H | -CH₂Br |

| ~9.5 | br s | 1H | -NH |

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, twelve distinct carbon signals are expected.

The spectrum would show ten signals in the aromatic region (approximately δ 110-140 ppm) corresponding to the ten carbon atoms of the naphthalene ring. The chemical shifts of the carbon atom directly attached to the nitrogen (C1) and the neighboring carbons are particularly informative about the substitution pattern.

Two signals are expected in the aliphatic region: one for the carbonyl carbon (-C=O) of the amide group, typically found further downfield (around δ 165-175 ppm) due to its deshielded nature, and one for the methylene carbon (-CH₂Br), which is shifted downfield by the attached bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 165 - 175 | C=O |

| 110 - 140 | Ar-C (Naphthyl) |

| 25 - 35 | -CH₂Br |

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the naphthalene ring system.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the naphthalene ring, the amide nitrogen, the carbonyl group, and the bromoacetyl moiety. For instance, correlations between the NH proton and the carbonyl carbon, as well as the C1 carbon of the naphthalene ring, would confirm the N-acyl linkage.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The precise mass measurement allows for the unambiguous determination of the molecular formula, C₁₂H₁₀BrNO, by comparing the experimental mass to the calculated mass.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₂H₁₀⁷⁹BrNO + H]⁺ | 263.9973 |

| [C₁₂H₁₀⁸¹BrNO + H]⁺ | 265.9952 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a series of daughter ions. The analysis of these fragments provides valuable information about the molecule's structure and the strength of its chemical bonds.

Key fragmentation pathways for this compound would likely include:

Loss of the bromine atom: Cleavage of the C-Br bond would result in a significant fragment ion.

Cleavage of the amide bond: Fragmentation at the amide linkage could lead to the formation of a naphthylamine cation or a bromoacetyl cation.

Loss of the bromoacetyl group: A characteristic fragmentation would be the loss of the entire bromoacetyl side chain.

The observed fragmentation pattern provides a "fingerprint" of the molecule, further confirming its identity and structural integrity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding within a molecule. For this compound, an IR and Raman analysis would be expected to reveal characteristic vibrational modes.

Expected Characteristic Vibrations:

N-H Stretch: A prominent band, typically appearing in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. The position and shape of this peak could provide insights into the extent of hydrogen bonding in the solid state.

C=O Stretch (Amide I band): A strong absorption, expected around 1700-1640 cm⁻¹, which is one of the most characteristic bands for amides. Its precise frequency would be sensitive to the molecular environment and intermolecular interactions.

N-H Bend and C-N Stretch (Amide II band): This band, resulting from a mix of N-H bending and C-N stretching, typically appears in the 1620-1520 cm⁻¹ range.

Aromatic C-H and C=C Stretches: Multiple sharp bands would be anticipated in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, corresponding to the vibrations of the naphthalene ring system.

C-Br Stretch: A weaker absorption expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Without experimental spectra, a definitive table of vibrational frequencies and their assignments cannot be constructed.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack to form a crystal. Such an analysis for this compound would provide invaluable information on its structure.

A crystallographic study would elucidate the molecule's preferred conformation. Key parameters of interest would be the torsion angles that define the spatial relationship between the naphthalene ring and the acetamide side chain.

Key Torsion Angles for Analysis:

C(naphthyl)-N-C(carbonyl)-C(methylene): This angle would describe the planarity of the amide linkage and its orientation relative to the naphthalene ring.

N-C(carbonyl)-C(methylene)-Br: This angle would define the position of the bromine atom relative to the amide plane.

A data table listing these critical angles would be a cornerstone of this section, but the necessary crystallographic data is not available.

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. An X-ray structure would reveal these interactions in detail.

Expected Intermolecular Interactions:

Hydrogen Bonding: The amide N-H group is a classic hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong acceptor. It is highly probable that N-H···O=C hydrogen bonds would be a primary motif, linking molecules into chains, dimers, or more complex networks.

π-π Stacking: The electron-rich naphthalene rings could interact with each other through π-π stacking, where the rings are arranged in a parallel or offset fashion. The distances and angles between interacting rings would be key parameters.

Other Interactions: Weaker interactions, such as C-H···O, C-H···π, or halogen bonds involving the bromine atom, could also play a role in stabilizing the crystal lattice.

A detailed description and tabulation of these interactions, including donor-acceptor distances and angles, would be presented here if a crystal structure had been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophores present: the naphthalene ring system and the amide group.

Expected Electronic Transitions:

π → π Transitions:* Intense absorption bands, likely occurring in the ultraviolet region (typically below 350 nm), would be expected. These transitions originate from the promotion of electrons within the extensive π-system of the naphthalene ring.

n → π Transitions:* A much weaker absorption band, associated with the amide chromophore, might be observed. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

An experimental study would provide the specific absorption maxima (λmax) and corresponding molar absorptivity values, which would be presented in a data table. However, no such experimental spectrum for this compound has been found in the surveyed literature.

Computational Chemistry and Molecular Modeling Studies of 2 Bromo N Naphthalen 1 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. nih.gov For 2-bromo-N-(naphthalen-1-yl)acetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine the most stable three-dimensional arrangement of its atoms. nih.gov

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Length | C=O | ~1.24 Å |

| C-N (amide) | ~1.36 Å | |

| N-C (naphthalene) | ~1.43 Å | |

| C-Br | ~1.91 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-C | ~125° | |

| Dihedral Angle | C(O)-N-C(naphthyl)-C(naphthyl) | ~70° |

Note: These are representative values based on DFT calculations of similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO is often distributed across the acetamide (B32628) moiety, particularly the carbonyl group.

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Electron-donating capacity |

| LUMO | -1.10 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.15 | Chemical reactivity index |

Note: Values are hypothetical but representative for this class of compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. xisdxjxsu.asia The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

In the MEP map of this compound, distinct regions of charge can be identified:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. The most negative potential is typically centered on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is generally found around the amide hydrogen (N-H), making it a potential hydrogen bond donor.

Neutral Regions (Green): These areas, such as the hydrocarbon surfaces of the naphthalene ring, have a near-neutral potential.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites. researchgate.net

For this compound, significant interactions would include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the carbonyl oxygen (n(O)) and the antibonding orbital of the C-N bond (π*(C-N)) contributes to the resonance stabilization of the amide group.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(O) | π(C-N) | ~45.5 | Lone Pair -> Antibonding π |

| n(N) | π(C=O) | ~30.2 | Lone Pair -> Antibonding π |

| π(C-C)naphthyl | π(C-C)naphthyl | ~20.8 | π -> π Delocalization |

| n(Br) | σ*(C-C) | ~2.5 | Lone Pair -> Antibonding σ |

Note: E(2) values are representative estimates illustrating the magnitude of intramolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape, revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them.

For this compound, MD simulations can provide critical information on the flexibility of the molecule, particularly the rotation around the N-C(naphthalene) and C-C(amide) single bonds. This analysis helps to understand the molecule's accessible conformations in different environments, which is crucial for processes like receptor binding.

Virtual Screening Approaches for this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Using the structure of this compound as a starting point, or "scaffold," virtual screening can be employed to find structurally similar compounds (analogues) with potentially modified or improved biological activities. nih.govits.ac.id

This process often involves methods like:

Ligand-based virtual screening: Searching for molecules with similar 2D or 3D features (e.g., shape, pharmacophores) to the known active compound.

Structure-based virtual screening: Docking candidate molecules from a library into the binding site of a target protein to predict their binding affinity.

These approaches can rapidly screen millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing, thereby accelerating the discovery of new lead compounds. rjptonline.org

Structure-Based Virtual Screening (e.g., Molecular Docking)

Structure-based virtual screening (SBVS) is a computational technique that utilizes the three-dimensional structure of a biological target, typically a protein, to identify potential ligands that can bind to it. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net This method is crucial for understanding the interactions that drive biological activity and for screening large libraries of compounds to find potential drug candidates. mdpi.com

While specific molecular docking studies for this compound are not extensively documented in the literature, the methodology has been widely applied to structurally similar N-acetamide and naphthalene-based compounds. For instance, naphthalene-based inhibitors have been designed and evaluated against targets like the SARS-CoV-2 papain-like protease (PLpro). researchgate.netnih.gov In such studies, the naphthalene moiety often serves as an anchor, fitting into hydrophobic pockets of the active site. nih.govresearchgate.net Similarly, various N-aryl-acetamide derivatives have been docked into the active sites of neurodegenerative enzymes like monoamine oxidase (MAO-A, MAO-B) and cholinesterases (AChE, BChE) to predict their inhibitory potential. nih.govresearchgate.net

For this compound, a docking study would begin with its 3D structure, which is available from crystallographic data. nih.govnih.gov The molecule's naphthalene ring would likely form hydrophobic and π-π stacking interactions, while the acetamide group could act as a hydrogen bond donor and acceptor. nih.gov The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The results of such simulations would provide a binding energy score and a visual representation of the key interactions, guiding further chemical modifications to improve potency.

Table 1: Examples of Molecular Docking Studies on N-Acetamide and Naphthalene Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Naphthalene-based inhibitors | SARS-CoV-2 Papain-like Protease (PLpro) | Naphthalene moiety acts as an anchor; designed ligands showed strong binding affinity and inhibition potential. researchgate.netnih.gov |

| N-aryl-2-(N-disubstituted) acetamides | MAO-A, MAO-B, AChE, BChE | In silico studies predicted potential selective affinity against MAO-B, a target for Parkinson's disease. nih.govresearchgate.net |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | BCR-ABL1 Kinase | A structure-based screening approach identified a novel 2-acetamidobenzo[d]thiazol scaffold as a potential inhibitor. mdpi.com |

| Sulphonamide derivatives with naphthalene moiety | Tubulin | Molecular docking studies suggested that potent compounds bind at the colchicine (B1669291) binding site of tubulin. nih.gov |

Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling)

In the absence of a known 3D structure for a biological target, ligand-based virtual screening (LBVS) methods are employed. These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Pharmacophore modeling is a prominent LBVS technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. nih.gov

This method has been successfully applied to various classes of acetamide derivatives. For example, a pharmacophore model was developed for N-phenyl 2,2-dichloroacetamide (B146582) analogues to guide the design of new compounds with potential anticancer activity. researchgate.net The model helps in understanding the key structural requirements for activity and can be used as a 3D query to search databases for novel chemical scaffolds that match the pharmacophoric features. nih.govresearchgate.net

For this compound, a pharmacophore model could be generated by comparing its structure with other known active compounds against a particular target. The model would likely include a hydrophobic feature for the naphthalene ring, a hydrogen bond acceptor for the carbonyl oxygen, and a hydrogen bond donor for the N-H group. kg.ac.rs The position and nature of the bromine substituent could also be incorporated as a specific feature, such as a hydrophobic or halogen bond donor site. This pharmacophore could then be used to screen virtual libraries to discover new, structurally diverse molecules with the potential for similar biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying molecular features through numerical descriptors, QSAR models can predict the activity of untested compounds, thereby prioritizing synthesis and testing efforts. tandfonline.comunec-jeas.com

Development of QSAR Models for N-Acetamide Derivatives

QSAR studies have been extensively conducted on various series of N-acetamide derivatives to understand the structural determinants of their biological activities. kg.ac.rs For instance, a multivariate QSAR study on acetamido-N-benzylacetamide derivatives identified key structural, electronic, and topological features responsible for their anticonvulsant activity. kg.ac.rsresearchgate.net In this study, molecular structures were optimized, and a large number of descriptors (such as constitutional, topological, and quantum chemical descriptors) were calculated. kg.ac.rs Multiple linear regression (MLR) was then used to build models that could predict the anticonvulsant activity (ED50) with high statistical quality. kg.ac.rs

Similarly, 2D and 3D-QSAR models have been developed for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents. tandfonline.com These models, which included descriptors related to molecular shape and electrostatic fields, demonstrated good predictive power, highlighting the importance of specific structural attributes for antiviral activity. tandfonline.com Such studies underscore that a combination of 2D and 3D descriptors often yields models with high predictive quality. kg.ac.rs

Table 2: Summary of QSAR Models Developed for N-Acetamide Derivatives

| Compound Series | Biological Activity | Model Type | Key Descriptors/Findings |

|---|---|---|---|

| Acetamido-N-benzylacetamide derivatives | Anticonvulsant | MLR | A combination of 2D and 3D descriptors produced a model with high predictive quality (R²cal= 0.888). Electronic and topologic features were important. kg.ac.rs |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | Anti-influenza A virus | GFA-MLR, GFA-ANN | Descriptors such as AVP-0, SpMin1_Bhm, and E1e were found to be relevant for predicting anti-IAV responses. tandfonline.com |

| N-aryl derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | GFA | Descriptors AlogP98, Wiener, and Dipole-Mag were important for describing bioactivity. The models showed good predictive ability (r²pred > 0.85). nih.gov |

| Phenoxy acetamide derivatives | MAO-B Inhibition | 2D-QSAR | The model was validated and used to design 75 new molecules with predicted biological activity. researchgate.net |

Application of QSAR in Rational Design of Analogues

The primary utility of a validated QSAR model lies in its application for the rational design of new, more potent analogues. mdpi.com The model provides a quantitative understanding of how different structural modifications will affect biological activity. For example, if a QSAR model indicates that higher lipophilicity (e.g., a higher AlogP value) and the presence of a specific electronic feature are correlated with increased potency, chemists can focus on synthesizing analogues that incorporate these characteristics. nih.gov

In the context of N-acetamide derivatives, QSAR models have guided the design of new compounds by identifying the influence of various substituents. researchgate.net By analyzing the descriptors in the QSAR equation, researchers can determine whether bulky, electron-donating, or electron-withdrawing groups at specific positions on the aromatic rings are beneficial for activity. This predictive capability allows for the in silico evaluation of a large number of virtual compounds, enabling the selection of only the most promising candidates for chemical synthesis and biological testing, thus saving considerable time and resources.

Scaffold Hopping and De Novo Design of Novel Chemical Scaffolds

Scaffold hopping and de novo design are advanced computational strategies aimed at discovering novel chemical entities that retain desired biological activity but possess a different core structure, or "scaffold". nih.govuniroma1.it Scaffold hopping is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of an existing chemical series, or exploring new chemical space. researchgate.net

This approach has been successfully applied to acetamide-containing compounds. For example, a scaffold hopping strategy was used to transition from a known drug candidate, telacebec, to a novel series of 2-(quinolin-4-yloxy)acetamides as potent inhibitors of Mycobacterium tuberculosis. nih.gov This involved replacing the original imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with the 2-(quinolin-4-yloxy)acetamide system, leading to new compounds with potent activity. nih.gov Similarly, molecular hybridization and scaffold hopping have been used to design novel N-substituted acetamide derivatives as P2Y14R antagonists. researchgate.netnih.gov

De novo design, on the other hand, involves building novel molecules from scratch, either by assembling small molecular fragments or by generating structures within the constraints of a receptor's active site. nih.gov Both structure-based and ligand-based methods can be used to guide the design process, ensuring that the newly generated molecules have the appropriate shape, size, and chemical features for binding. nih.gov For a molecule like this compound, a scaffold hopping exercise could involve replacing the naphthalene ring with other bicyclic or heterocyclic systems, or altering the acetamide linker, to identify new chemotypes with potentially improved drug-like properties.

Mechanistic Investigations of 2 Bromo N Naphthalen 1 Yl Acetamide Reactivity and Transformations

Elucidation of Reaction Mechanisms Involving the 2-Bromo-N-(naphthalen-1-yl)acetamide Moiety

The primary site of reactivity in this compound is the carbon atom bearing the bromine, which is activated by the adjacent electron-withdrawing carbonyl group. youtube.com This activation makes the compound an excellent electrophile for a variety of nucleophilic substitution reactions. researchgate.net The predominant mechanism for such reactions is the bimolecular nucleophilic substitution (SN2) pathway, characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. libretexts.org

The SN2 mechanism involves a backside attack by the nucleophile, approaching the carbon atom at an angle of 180° to the carbon-bromine bond. byjus.com This approach leads to a pentacoordinate transition state where the central carbon atom is temporarily bonded to both the incoming nucleophile and the departing bromide ion. libretexts.orgksu.edu.sa A key stereochemical outcome of this mechanism is the inversion of configuration at the electrophilic carbon, often referred to as a Walden inversion. byjus.com

While the SN2 pathway is generally favored for primary halides like this compound, a unimolecular (SN1) mechanism, which involves the formation of a carbocation intermediate, cannot be entirely ruled out under specific conditions, such as with very poor nucleophiles or in highly ionizing solvents. However, the adjacent carbonyl group tends to destabilize any potential carbocation at the α-position, making the SN1 pathway less favorable compared to simple alkyl halides. youtube.com

The bromine atom is central to the reactivity of the this compound molecule. Its function is twofold: it polarizes the adjacent carbon atom and serves as an effective leaving group.

Polarization: Bromine is more electronegative than carbon, inducing a partial positive charge (δ+) on the α-carbon to which it is attached. This polarization enhances the electrophilicity of the carbon, making it a prime target for attack by electron-rich nucleophiles. nih.gov

Leaving Group Ability: The success of a nucleophilic substitution reaction depends heavily on the ability of the leaving group to depart and stabilize the negative charge it acquires. The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and can effectively delocalize the negative charge over its large atomic radius. The relatively weak carbon-bromine bond (bond energy ≈ 290 kJ/mol) is readily cleaved during the substitution process. nih.gov

In the context of the SN2 mechanism, the C-Br bond breaks simultaneously as the new bond with the nucleophile forms. libretexts.org This concerted process avoids the formation of high-energy intermediates. While rearrangements are uncommon in standard SN2 reactions of α-haloacetamides, alternative pathways leading to rearrangement products could be envisioned under conditions that promote radical or ionic intermediates, though these are not the typical reaction pathways.

The N-(naphthalen-1-yl) group exerts significant steric and electronic influence on the reactivity of the molecule. Compared to a simpler N-phenyl analogue, the naphthalene (B1677914) moiety introduces distinct properties that can modulate reaction rates and selectivity.

Steric Effects: The bulky naphthalene ring can sterically hinder the approach of the nucleophile to the electrophilic α-carbon. This is particularly relevant for the N-1 position of naphthalene. This steric hindrance can increase the activation energy of the SN2 transition state, potentially slowing the reaction rate compared to less bulky N-aryl or N-alkyl acetamides. youtube.com

The table below provides a qualitative comparison of expected reactivity based on the N-substituent.

| N-Substituent | Expected Steric Hindrance | Electronic Effect | Predicted Relative SN2 Rate |

|---|---|---|---|

| Methyl | Low | Weakly Electron-Donating | Fast |

| Phenyl | Moderate | Weakly Electron-Withdrawing/Donating | Moderate |

| Naphthalen-1-yl | High | Weakly Electron-Donating | Slow to Moderate |

| 4-Nitrophenyl | Moderate | Strongly Electron-Withdrawing | Fastest (Electronic Effect Dominates) |

While many nucleophilic substitutions with this compound can proceed without a catalyst, certain transformations benefit from catalytic systems to enhance reaction rates or selectivity.

Phase-Transfer Catalysis: For reactions involving a nucleophile dissolved in an aqueous phase and the organic-soluble bromoacetamide, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be employed. The PTC escorts the nucleophile from the aqueous phase to the organic phase, facilitating the reaction. This methodology is effective for reactions like dehydrohalogenation. nih.gov

Metal Catalysis: For more complex transformations such as cross-coupling reactions, metal catalysts are essential. Although not a simple substitution, copper-catalyzed reactions of α-bromoacetamides with aryl boronic acids have been developed for the formation of new carbon-carbon bonds. nih.gov The mechanism likely involves an oxidative addition of the copper catalyst to the C-Br bond, followed by transmetalation and reductive elimination. The design of ligands for the copper center is critical for achieving high efficiency and yield in such reactions. nih.gov

Kinetic Studies and Reaction Progress Analysis

Kinetic studies are fundamental to confirming the proposed reaction mechanism. For the reaction of this compound with a nucleophile (Nu⁻), the rate law provides definitive evidence for the mechanism.

If the reaction proceeds via an SN2 mechanism, it is a bimolecular process. The reaction rate will be dependent on the concentration of both the substrate and the nucleophile. youtube.comRate = k[CH₃(C₁₀H₇)NCOCH₂Br][Nu⁻]

This second-order rate law can be confirmed experimentally by systematically varying the initial concentrations of each reactant and observing the effect on the initial reaction rate.

Conversely, a hypothetical SN1 mechanism would exhibit first-order kinetics, where the rate-determining step is the unimolecular dissociation of the C-Br bond. Rate = k[CH₃(C₁₀H₇)NCOCH₂Br]

Reaction progress can be monitored using various analytical techniques. Spectroscopic methods such as ¹H NMR or FT-IR can track the disappearance of reactant signals and the appearance of product signals over time. irphouse.comacs.org For instance, in the ¹H NMR spectrum, the signal for the methylene (B1212753) protons (-CH₂Br) of the starting material would decrease, while a new signal corresponding to the methylene protons in the product (-CH₂Nu) would emerge. Quantitative analysis of these signals allows for the determination of reaction rates and rate constants. acs.org Fluorimetric methods can also be employed if the product is fluorescent, allowing for highly sensitive monitoring. nih.gov

Isotope Effects in Mechanistic Probing

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the structure of transition states. For nucleophilic substitution reactions at a saturated carbon, the secondary α-deuterium KIE is particularly informative. researchgate.net This effect is measured by comparing the rate of reaction of the normal substrate (kH) with the rate of the substrate deuterated at the α-carbon (kD), i.e., this compound-α-d₂.

The magnitude of the kH/kD ratio provides insight into the changes in hybridization and bonding at the α-carbon in the transition state. cdnsciencepub.comresearchgate.net

SN2 Mechanism: The transition state involves a change from sp³ hybridization in the reactant to a more sp²-like hybridization in the pentacoordinate transition state. libretexts.org This leads to a slight loosening of the C-H (or C-D) bonds. The out-of-plane bending vibrations of these bonds are less constrained, resulting in a small, normal KIE, typically with kH/kD values ranging from 1.00 to 1.04 per α-deuterium. cdnsciencepub.com

SN1 Mechanism: The rate-determining step is the formation of a planar, sp²-hybridized carbocation. The change from sp³ to sp² hybridization is much more pronounced than in the SN2 transition state. This results in a significantly larger normal KIE, with kH/kD values typically around 1.07 to 1.15 per α-deuterium. cdnsciencepub.com

The table below summarizes the expected KIE values for distinguishing between these two mechanisms for this compound.

| Mechanism | Hybridization at α-Carbon in Transition State/Intermediate | Expected Secondary α-Deuterium KIE (kH/kD) | Interpretation |

|---|---|---|---|

| SN2 | sp²-like (pentacoordinate) | ~1.00 - 1.08 (total for -CD2Br) | Small change in C-H bond vibration; consistent with a concerted mechanism. cdnsciencepub.com |

| SN1 | sp² (planar carbocation) | ~1.14 - 1.32 (total for -CD2Br) | Large change in C-H bond vibration; consistent with carbocation formation. cdnsciencepub.com |

Spectroscopic Monitoring and Isolation of Reactive Intermediates

Direct observation and isolation of reactive intermediates in SN2 reactions are generally not possible because the reaction proceeds through a transient, high-energy transition state rather than a stable intermediate. ksu.edu.sa The pentacoordinate SN2 transition state exists for only a fleeting moment (on the order of a femtosecond) at the peak of the reaction energy profile. Its existence and structure are inferred from kinetic studies, stereochemical outcomes, and computational modeling. youtube.com

In a potential SN1 pathway, the intermediate would be an α-acyl carbocation. However, these species are highly unstable and would be rapidly trapped by any available nucleophile. Their direct spectroscopic observation in the reaction mixture would require specialized techniques such as low-temperature matrix isolation or ultrafast spectroscopy, and is highly challenging.

Therefore, spectroscopic monitoring is primarily used to analyze the kinetics of the reaction by observing stable species.

NMR Spectroscopy: ¹H and ¹³C NMR are used to identify the starting material and the final product, confirming the success of the transformation. Time-course monitoring of key signals (e.g., the -CH₂- group) allows for the calculation of reaction rates. acs.org

FT-IR Spectroscopy: The progress of the reaction can be followed by monitoring the carbonyl (C=O) stretching frequency of the amide, which may shift slightly between the reactant and the product. Changes in the fingerprint region can also provide evidence of the transformation. irphouse.com

Mass Spectrometry: Techniques like ESI-MS can be used to monitor the reaction mixture in real-time, observing the decrease in the molecular ion peak of the reactant and the increase in the peak for the product. It could also potentially be used to detect longer-lived intermediates if they were to form.

Structure Activity Relationship Sar and Molecular Target Elucidation of 2 Bromo N Naphthalen 1 Yl Acetamide Analogues

Systematic Chemical Modification of the N-Naphthalen-1-yl Acetamide (B32628) Scaffold

The N-naphthalen-1-yl acetamide scaffold serves as a foundational structure for chemical modification in drug discovery. Systematic alterations to this framework allow researchers to probe the molecular interactions that govern a compound's biological activity. By methodically varying substituents and exploring bioisosteric replacements, it is possible to map the structure-activity relationship (SAR), leading to analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

Impact of Substituent Variations on Molecular Interactions and Selectivity

The modification of the N-naphthalen-1-yl acetamide scaffold by introducing different substituents can significantly alter its interaction with biological targets. Variations on the aryl ring, in particular, can influence electronic properties, hydrogen bonding capabilities, and steric fit, which are critical for molecular recognition and binding affinity. nih.gov

The introduction of electron-withdrawing groups, such as halogens (bromo, chloro) or trifluoromethyl groups, can modulate the electronic density of the aromatic ring and impact interactions. nih.govrsc.org These effects are not solely based on electronics; the position of the substituent also plays a crucial role. For example, theoretical investigations into aryl halide aminations show that the position of a substituent relative to the reactive site can significantly lower activation energy barriers, in some cases through stabilizing intramolecular interactions like hydrogen bonds. acs.org The interplay of these factors dictates the compound's binding orientation and affinity for its target, ultimately governing its biological effect and selectivity profile. nih.govnih.gov

| Scaffold/Series | Substituent Variation | Observed Impact on Activity/Interaction | Reference |

|---|---|---|---|

| N-Aryl Mercaptoacetamides | Polar groups (e.g., -OH, -COOH) on the aryl ring | Generally unfavorable for LasB enzyme inhibition, leading to decreased activity. | nih.gov |

| N-Aryl Mercaptoacetamides | Nonpolar groups (e.g., -CH3) on the aryl ring | Slightly preferred for metallo-β-lactamase (NDM-1) inhibition. | nih.gov |

| 2-Amino-N-phenylacetamides | Replacement of a 5-chloro group with bromo or trifluoromethyl | Maintained similar inhibitory potency against Slack potassium channels. | nih.gov |

| 2-Amino-N-phenylacetamides | Replacement of a 2-methoxy group with halogens or methyl | Resulted in a loss of inhibitory activity. | nih.gov |

| Aryl Halides (Theoretical) | Electron-withdrawing vs. electron-donating groups | A strong correlation was found between Hammett σ parameters and the energy barriers for C–N bond formation. | acs.org |

Exploration of Bioisosteric Replacements within the Acetamide Framework

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by swapping a functional group with another that has similar physical or chemical properties, with the goal of enhancing biological activity, improving stability, or altering pharmacokinetics. cambridgemedchemconsulting.comresearchgate.netdrughunter.com Within the N-naphthalen-1-yl acetamide framework, the acetamide linkage itself is a common target for such modifications. While crucial for binding in many compounds, the amide bond can be susceptible to hydrolysis. nih.gov

Replacing the amide group with more stable bioisosteres can lead to analogues with improved drug-like properties. nih.gov Common bioisosteric replacements for amides include various five-membered heterocyclic rings such as 1,2,4-triazoles, 1,2,4-oxadiazoles, and imidazoles. drughunter.com These rings can mimic the hydrogen bonding donor/acceptor pattern of the amide bond while offering greater metabolic stability. drughunter.com The choice of bioisostere is context-dependent, and systematic exploration is necessary to identify replacements that maintain or improve the desired biological activity. drughunter.comrsc.org For example, in the development of adenosine (B11128) A2A receptor antagonists, replacing a potentially labile acetamide group with other bioisosteres led to a new series of compounds with enhanced potency and chemical stability. nih.gov

| Original Group | Bioisosteric Replacement | Rationale / Potential Advantage | Reference |

|---|---|---|---|

| Amide (-CONH-) | 1,2,4-Triazole | Mimics hydrogen bonding properties, enhances metabolic stability. | drughunter.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Can act as a stable mimic of the amide bond. | drughunter.com |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Reported as a successful replacement in various drug discovery programs. | nih.gov |

| Amide (-CONH-) | Thiazole | Can serve as a bioisostere while potentially introducing new interactions. | researchgate.net |

| Amide (-CONH-) | Reverse Amide (-NHCO-) | Alters the orientation of H-bond donor/acceptor, potentially improving affinity or selectivity. | cambridgemedchemconsulting.com |

Molecular Target Identification Strategies for N-Acetamide Derivatives

Identifying the specific molecular targets of bioactive compounds like 2-bromo-N-(naphthalen-1-yl)acetamide is fundamental to understanding their mechanism of action. nih.gov Chemical proteomics has emerged as a powerful suite of technologies for this purpose, enabling the unbiased identification of protein-small molecule interactions within complex biological systems. rsc.orgresearchgate.net

Chemical Proteomics Approaches (e.g., Activity-Based Protein Profiling (ABPP), Compound-Centric Chemical Proteomics (CCCP))

Chemical proteomics encompasses several strategies for target deconvolution. nih.gov Two prominent approaches are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP). semanticscholar.org

Activity-Based Protein Profiling (ABPP) utilizes chemical probes that covalently react with the active sites of specific enzyme families. researchgate.netnih.gov These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that binds to a nucleophilic residue in an enzyme's active site, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govuniversiteitleiden.nl ABPP is particularly powerful because it provides a direct readout of the functional state of enzymes, as only active enzymes will be labeled by the probe. universiteitleiden.nl In a competitive ABPP experiment, a library of compounds can be screened for their ability to compete with a broad-spectrum ABP for binding to its targets, allowing for the identification of potent and selective inhibitors from a complex proteome. nih.govresearchgate.net

Compound-Centric Chemical Proteomics (CCCP) , often referred to as affinity-based protein profiling, is a more direct approach to target discovery. nih.govsemanticscholar.org In a typical CCCP workflow, the bioactive small molecule of interest is immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix. nih.gov This matrix is then incubated with a cell or tissue lysate. Proteins that bind to the immobilized compound are "fished out" of the proteome, separated from non-binding proteins, and subsequently identified using mass spectrometry. nih.gov This method does not require a covalent interaction and can identify any protein that binds to the compound with sufficient affinity. nih.gov

Application of Affinity-Based Probes for Target Elucidation (e.g., Chloroacetamide-functionalized fragments)

Affinity-based probes are indispensable tools for target identification. nih.govrsc.org These probes are derived from a bioactive molecule by incorporating a reactive group or a tag for downstream analysis. researchgate.net The 2-bromoacetamide (B1266107) moiety in the title compound is itself a reactive electrophile, similar to the widely used chloroacetamide "warhead". nih.gov

Chloroacetamide-functionalized fragments are mild electrophiles that can form covalent bonds, typically with nucleophilic cysteine residues on proteins. nih.govacs.org This reactivity makes them excellent candidates for use as covalent probes in target discovery. nih.gov A library of diverse chloroacetamide-based fragments can be screened against proteomes to identify "ligandable" cysteines and discover new protein targets. researchgate.netresearchgate.net The strategy involves synthesizing a version of the bioactive compound (or a fragment thereof) that includes a reporter tag, often an alkyne or azide (B81097) handle for subsequent "click" chemistry. rsc.org This two-step labeling approach allows the probe to first bind its target in a native biological environment (e.g., living cells), after which the cells are lysed and the reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) is attached via a highly specific click reaction. mdpi.com This minimizes steric hindrance from a bulky tag during the initial binding event. researchgate.net The covalently labeled proteins can then be enriched and identified by mass spectrometry. nih.gov

| Probe Type / Approach | Mechanism | Typical Workflow | Reference |

|---|---|---|---|

| Activity-Based Probe (ABP) | Covalent modification of active site nucleophiles of enzyme families. | Incubate proteome with ABP, detect labeled proteins via reporter tag (fluorescence gel scan or affinity pulldown/MS). | nih.govuniversiteitleiden.nl |

| Competitive ABPP | Inhibitor competes with a broad-spectrum ABP for target binding. | Pre-incubate proteome with inhibitor, add ABP, quantify reduction in ABP labeling to identify targets. | nih.govresearchgate.net |

| Affinity-Based Probe (CCCP) | Non-covalent binding of proteins to an immobilized small molecule. | Incubate proteome with compound-linked beads, wash away non-binders, elute and identify bound proteins by MS. | nih.govnih.gov |

| Covalent Fragment Probes (e.g., Chloroacetamide) | Covalent modification of nucleophilic residues (often Cys) by a reactive fragment. | Treat cells/lysate with alkyne-tagged probe, lyse, attach biotin-azide via click chemistry, enrich, and identify by MS. | rsc.orgnih.gov |

Complementary Genetic and Biochemical Techniques for Target Validation

The identification of a protein target through chemical proteomics is a hypothesis that requires rigorous validation. nih.gov A variety of complementary techniques are employed to confirm that the identified protein is the true biological target responsible for the compound's observed effects.

Biochemical techniques provide direct evidence of a physical interaction between the compound and the purified target protein. These methods include:

Enzyme inhibition assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to determine an IC50 value.

Binding assays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity (e.g., Kd) between the compound and the protein. mdpi.com

Structural biology: X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy can provide an atomic-level picture of how the compound binds to its target protein, confirming the interaction site. mdpi.com

Competition pull-down assays: In this method, the ability of the free, unmodified compound to prevent the binding of its biotinylated probe to the target protein is assessed, confirming the specificity of the interaction. frontiersin.org

Genetic techniques are used to validate the target's role in the cellular context. These approaches involve manipulating the expression of the putative target gene to see if it recapitulates or blocks the compound's effect. Examples include:

Gene knockout or knockdown: Using CRISPR-Cas9 or RNA interference (siRNA/shRNA) to reduce or eliminate the expression of the target protein. If the cells become resistant to the compound's effects, it strongly suggests that the protein is the correct target.

Gene overexpression: Increasing the levels of the target protein may enhance the cell's sensitivity to the compound.

Cellular reporter assays: These assays can measure the activity of a specific signaling pathway downstream of the proposed target. The compound's ability to modulate the reporter signal can validate its on-target effect. frontiersin.org

By combining evidence from chemical proteomics, biochemical assays, and genetic manipulation, researchers can build a confident case for a specific protein being the molecular target of a bioactive compound.

Elucidation of Binding Modes and Molecular Interactions at Target Sites

The therapeutic efficacy of any potential drug candidate is fundamentally linked to its interaction with its biological target. For analogues of this compound, elucidating the precise binding modes and the spectrum of molecular interactions at the target site is crucial for understanding their mechanism of action and for guiding further structural optimization. Techniques such as X-ray crystallography and computational molecular docking are instrumental in visualizing and analyzing these interactions at an atomic level. researchgate.net

The binding of N-substituted acetamide analogues to their protein targets is stabilized by a combination of non-covalent interactions. The nature and geometry of these interactions dictate the binding affinity and specificity of the compound.

Hydrogen Bonding: The acetamide linkage (-NH-C=O) is a key pharmacophoric feature, acting as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). pharmacompass.com X-ray crystal structure analyses of related compounds, such as N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide and N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide, confirm that molecules in the solid state are linked by N—H⋯O hydrogen bonds. nih.govnih.govnih.gov This inherent capability for hydrogen bonding is critical for anchoring the ligand within the active site of a target protein. For instance, in studies of other acetamide-containing inhibitors, the nitrogen atom of the acetamide moiety has been observed forming hydrogen bonds with key amino acid residues like Serine and Tryptophan in an enzyme's active site. archivepp.com

Hydrophobic Contacts and π-π Stacking: The large, aromatic naphthalene (B1677914) ring is a dominant feature of the molecule, predisposing it to significant hydrophobic and π-π stacking interactions. mdpi.com Molecular docking studies on the closely related compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase (BChE) inhibitor, revealed that its naphthyl ring engages in favorable interactions with the aromatic side chains of Trp 231 and Phe 329 residues within the enzyme's active site. researchgate.net These types of interactions, where the flat faces of aromatic rings stack upon one another, are crucial for stabilizing the ligand-protein complex. mdpi.com The bromo-substituent on the phenyl ring can further modulate these interactions by altering the electronic properties of the aromatic system.

The table below summarizes the key ligand-protein interactions observed or predicted for N-(naphthalen-1-yl)acetamide analogues.

| Interaction Type | Molecular Feature | Interacting Protein Residues (Examples) | Reference |

| Hydrogen Bond | Acetamide N-H (donor) | Serine, Histidine, Tryptophan | nih.govarchivepp.com |

| Hydrogen Bond | Acetamide C=O (acceptor) | Serine, Histidine | nih.govarchivepp.com |

| Hydrophobic/π-π Stacking | Naphthalene Ring | Tryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr) | researchgate.net |

| π-Alkyl | Naphthalene Ring | Isoleucine (Ile) | researchgate.net |

The interaction between a ligand and its protein target is not a simple lock-and-key process but a dynamic one, often involving conformational changes in both the ligand and the protein. nih.gov N-substituted acetamides possess significant conformational flexibility, which plays a critical role in their ability to adapt to the topology of a binding site.

The rotatable bonds within the this compound structure allow the naphthalene and phenyl moieties to adopt various spatial orientations relative to each other. Crystal structure data for related compounds show that the dihedral angle between the naphthalene ring system and the adjacent benzene (B151609) ring can vary significantly, for example, being measured at 67.70° in N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide and 64.88° in the 4-bromo analogue. nih.govnih.govnih.gov This inherent flexibility allows the molecule to exist in multiple stable conformations. nih.gov

Upon approaching the target's binding site, the ligand may adopt a specific "bioactive" conformation that is energetically favorable for binding. Concurrently, the protein target can also undergo conformational adjustments to better accommodate the incoming ligand, a phenomenon known as "induced fit". nih.gov This mutual adaptation optimizes the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, leading to a stable ligand-protein complex. Understanding these dynamic changes is essential, as the ability of a compound to induce a specific, functionally relevant conformation in its target can be a key determinant of its biological activity. nih.gov

Understanding Selectivity and Polypharmacology of N-Substituted Acetamides

Selectivity refers to a drug's ability to bind to its intended target with higher affinity than to other, unintended targets. High selectivity is often desirable to minimize off-target effects. The structural features of N-substituted acetamides provide multiple avenues for tuning selectivity. For example, the selective inhibition of butyrylcholinesterase (BChE) over the closely related acetylcholinesterase (AChE) by N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide was attributed to the specific interactions of the naphthyl ring with residues unique to the BChE active site. researchgate.net Similarly, modifications to the N-substituent in other acetamide series have been shown to confer high selectivity for targets like the P2Y14 receptor and the translocator protein (TSPO). nih.govwustl.edu The size, shape, and electronic properties of the substituents on the acetamide scaffold are critical determinants of which protein targets it can bind to effectively. semanticscholar.org

Polypharmacology , or the ability of a single compound to interact with multiple targets, is an increasingly recognized phenomenon. While sometimes leading to unwanted side effects, it can also be exploited for therapeutic benefit, particularly in complex diseases. The N-substituted acetamide scaffold, with its capacity for forming various non-covalent interactions, can be prone to polypharmacology. A compound designed for one target might have unforeseen affinity for another if the binding sites share common features. A thorough understanding of the structure-activity relationships (SAR) and the key binding interactions for a class of compounds is essential to predict and control their selectivity profile. wustl.edu

The following table provides examples of different N-substituted acetamide analogues and their targeted activities, illustrating the principles of selectivity.

| Compound Class/Example | Target(s) | Observed Activity | Reference |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase (BChE), Acetylcholinesterase (AChE) | Selective BChE inhibitor | researchgate.net |

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14 Receptor | Potent and selective P2Y14R antagonist | nih.gov |

| Pyrazolopyrimidine N-acetamides | Translocator Protein (TSPO) | High-affinity TSPO ligands | wustl.edu |

| Acetamide-sulfonamide conjugates | Urease | Urease inhibitors | semanticscholar.org |

Future Directions in Research on 2 Bromo N Naphthalen 1 Yl Acetamide

Advanced Synthetic Methodologies for Enhanced Diversity

The future synthesis of analogs of 2-bromo-N-(naphthalen-1-yl)acetamide will likely move beyond traditional batch chemistry to embrace more efficient and diverse methodologies. The core structure, an N-aryl haloacetamide, is amenable to a variety of modern synthetic strategies that can rapidly generate large libraries of derivatives for screening. The reactivity of the chlorine atom in similar N-aryl 2-chloroacetamides, which can be easily replaced by nucleophiles, highlights the potential for diversification. researchgate.net

Advanced techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry are expected to play a pivotal role. These methods offer significant advantages over conventional approaches, including drastically reduced reaction times, improved yields, and enhanced safety profiles. Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, will streamline the production of complex analogs. rsc.org For instance, novel catalytic systems, potentially using earth-abundant metals like nickel or cobalt, could enable asymmetric arylation and alkenylation, introducing chirality and structural complexity to create S-chirogenic pharmacophores. nih.gov

These advanced methods will facilitate the systematic modification of both the naphthalene (B1677914) ring and the acetamide (B32628) linker. This will allow for the creation of a wide array of analogs with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies and the optimization of biological activity.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing Derivatives | Key Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved reproducibility. | Scalability can be an issue for industrial production. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scale-up. | Higher initial equipment cost, potential for clogging with solid byproducts. |

| One-Pot Procedures | Increased efficiency, reduced solvent waste, time-saving. rsc.org | Requires compatible reaction conditions for all steps. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds, crucial for specific biological targets. nih.gov | Development of suitable chiral ligands and catalysts. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of derivatives of this compound. These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of novel molecules, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming high-throughput screening. astrazeneca.comnih.gov

Machine learning algorithms, such as graph neural networks and deep learning models, can be trained on existing data from naphthalene-based compounds to build predictive models. astrazeneca.comnih.gov These models can then be used for several key tasks:

Virtual Screening: AI can rapidly screen virtual libraries containing millions of hypothetical derivatives to identify candidates with the highest probability of interacting with a specific biological target. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties from the ground up, exploring a vast chemical space to propose novel and synthesizable structures based on the this compound scaffold. crimsonpublishers.comspringernature.com

ADMET Prediction: AI tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design phase, helping to prioritize candidates with better drug-like profiles. nih.gov

Table 2: AI/ML Applications in Derivative Design

| AI/ML Technique | Application in Drug Design | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Guides the rational design of more potent analogs. |

| Graph Neural Networks (GNNs) | Learns from molecular graph structures to predict properties and interactions. nih.gov | Enhances virtual screening accuracy and lead optimization. |

| Generative Adversarial Networks (GANs) | Generates novel molecular structures with desired characteristics. crimsonpublishers.com | Accelerates the discovery of innovative lead compounds. |

| Transfer Learning | Applies knowledge from large datasets to smaller, specific datasets. astrazeneca.com | Improves prediction accuracy for niche targets or compound classes. |

Novel Molecular Target Discovery and Validation Strategies

The structural features of this compound, particularly the reactive haloacetamide "warhead" and the lipophilic naphthalene ring, make its derivatives promising candidates for covalent inhibitors and modulators of novel biological targets. ijpsjournal.com The chloroacetamide moiety, for instance, has been successfully employed to create irreversible inhibitors targeting specific cysteine residues in proteins like Fibroblast Growth Factor Receptors (FGFR). frontiersin.orgnih.gov

Future research will likely focus on screening derivatives against emerging and previously "undruggable" targets. The naphthalene scaffold is known to be a key component in compounds with a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer effects. ekb.eg This suggests that derivatives could be active against a variety of targets.

Potential areas for target discovery include:

Antimicrobial Targets: With rising antibiotic resistance, there is an urgent need for new antibacterial agents. Phenotypic screening of covalent compound libraries has identified novel bacterial targets such as MiaA, an enzyme involved in tRNA modification and bacterial stress resistance. biorxiv.org Derivatives of this compound could be screened for activity against such novel targets in pathogenic bacteria. researchgate.netresearchgate.net

Oncology Targets: The Hippo signaling pathway, particularly the TEAD-YAP protein-protein interaction, is a critical target in many cancers. The central pocket of TEAD contains a cysteine residue that can be targeted by covalent inhibitors, representing a promising strategy for which bromoacetamide derivatives would be well-suited. nih.gov

Viral Proteases: Naphthalene-based inhibitors have shown potential against viral enzymes like the SARS-CoV-2 papain-like protease (PLpro), which is essential for viral replication. nih.gov The electrophilic nature of the bromoacetamide group could be exploited to design covalent inhibitors of viral proteases.

The validation of these new targets will involve a combination of biochemical assays, cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context, and chemical genetics to establish the physiological relevance of the target interaction. nih.gov

Table 3: Potential Novel Molecular Targets

| Target Class | Specific Example | Rationale for Investigation |

|---|---|---|

| Bacterial Enzymes | MiaA (tRNA-modifying enzyme) biorxiv.org | Novel, validated target for antibiotics; potential for covalent inhibition. |

| Viral Proteases | SARS-CoV-2 PLpro nih.gov | Essential for viral replication; naphthalene scaffolds have shown binding potential. |

| Transcription Factors | TEAD (Hippo Pathway) nih.gov | Cysteine in the central pocket is a druggable site for covalent inhibitors in cancer therapy. |

| Kinases | FGFR (Fibroblast Growth Factor Receptor) frontiersin.org | Cysteine in the ATP binding site allows for irreversible inhibition by haloacetamides. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.